molecular formula C9H9BrOS B8721749 3-[(4-Bromophenyl)sulfanyl]propanal

3-[(4-Bromophenyl)sulfanyl]propanal

Cat. No.: B8721749
M. Wt: 245.14 g/mol
InChI Key: SKPHIUGVFHQVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromophenyl)sulfanyl]propanal is a sulfur-containing aldehyde derivative characterized by a propanal backbone substituted with a 4-bromophenyl sulfanyl group at the third carbon. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic systems like thiadiazoles and quinazolinones, which are prevalent in pharmaceutical research . Its aldehyde functional group enables reactivity in nucleophilic additions and condensations, making it valuable for constructing complex molecules.

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

3-(4-bromophenyl)sulfanylpropanal

InChI

InChI=1S/C9H9BrOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-6H,1,7H2

InChI Key

SKPHIUGVFHQVDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCC=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences and similarities between 3-[(4-Bromophenyl)sulfanyl]propanal and related compounds:

Compound Name/ID Core Structure Key Functional Groups Yield (%) Applications References
3-[(4-Bromophenyl)sulfanyl]propanal Propanal + 4-bromophenyl sulfanyl Aldehyde, sulfanyl, bromophenyl N/A Synthetic intermediate -
7A1 (Compound from ) Thiadiazole-quinazolinone hybrid Ketone, sulfanyl, bromophenyl 56 Antimicrobial/antiviral agents
Montelukast Derivatives () Quinoline-cyclopropane framework Carboxylic acid, sulfanyl, hydroxyl N/A Leukotriene receptor antagonists
Key Observations:
  • Reactivity : The aldehyde group in 3-[(4-Bromophenyl)sulfanyl]propanal contrasts with the ketone in 7A1 and the carboxylic acid in Montelukast derivatives. This difference impacts their roles in synthesis; aldehydes are more reactive in condensations, whereas ketones and acids are often terminal functional groups in pharmaceuticals.
  • Complexity: 7A1 and Montelukast derivatives exhibit higher structural complexity with fused aromatic rings (e.g., thiadiazole, quinoline), which enhance their biological target specificity compared to the simpler propanal derivative.

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